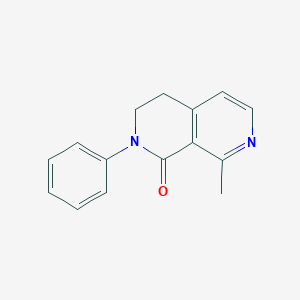
N'-Hydroxy-8-methoxy-2H-chromene-3-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Hydroxy-8-methoxy-2H-chromene-3-carboximidamide is a compound belonging to the chromene family, which is known for its diverse biological activities and applications in various fields. Chromenes are oxygen-containing heterocycles that are widely found in natural products, pharmaceutical agents, and biologically relevant molecules
Méthodes De Préparation
The synthesis of N’-Hydroxy-8-methoxy-2H-chromene-3-carboximidamide involves several steps, starting from readily available precursors. One common method involves the reaction of 8-methoxy-2H-chromene-3-carbaldehyde with hydroxylamine to form the corresponding oxime, which is then converted to the carboximidamide derivative through further chemical transformations . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.
Industrial production methods for such compounds often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
N’-Hydroxy-8-methoxy-2H-chromene-3-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
Applications De Recherche Scientifique
N’-Hydroxy-8-methoxy-2H-chromene-3-carboximidamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . In biology and medicine, the compound has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent . Its ability to interact with various biological targets makes it a valuable tool for drug discovery and development.
In the industrial sector, the compound is used in the production of dyes, antioxidants, and other specialty chemicals. Its unique chemical properties allow it to be tailored for specific applications, making it a versatile and valuable compound in various industries.
Comparaison Avec Des Composés Similaires
N’-Hydroxy-8-methoxy-2H-chromene-3-carboximidamide can be compared with other similar compounds, such as 2H-chromene-3-carbaldehyde and 4H-chromene derivatives . While these compounds share a common chromene core, their functional groups and chemical properties differ, leading to variations in their biological activities and applications.
For example, 2H-chromene-3-carbaldehyde is primarily used as an intermediate in organic synthesis, while 4H-chromene derivatives have shown significant anticancer and antimicrobial activities . The unique combination of the hydroxy and carboximidamide groups in N’-Hydroxy-8-methoxy-2H-chromene-3-carboximidamide enhances its potential for therapeutic applications, distinguishing it from other chromene-based compounds.
Similar Compounds
- 2H-chromene-3-carbaldehyde
- 4H-chromene derivatives
- 8-methoxy-2H-chromene-3-carbaldehyde
- Coumarin-3-carboxylic acid
Propriétés
Formule moléculaire |
C11H12N2O3 |
|---|---|
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
N'-hydroxy-8-methoxy-2H-chromene-3-carboximidamide |
InChI |
InChI=1S/C11H12N2O3/c1-15-9-4-2-3-7-5-8(11(12)13-14)6-16-10(7)9/h2-5,14H,6H2,1H3,(H2,12,13) |
Clé InChI |
DAAHVTQBRRSPMY-UHFFFAOYSA-N |
SMILES isomérique |
COC1=CC=CC2=C1OCC(=C2)/C(=N/O)/N |
SMILES canonique |
COC1=CC=CC2=C1OCC(=C2)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


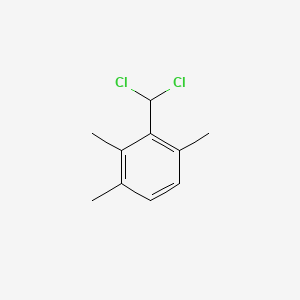
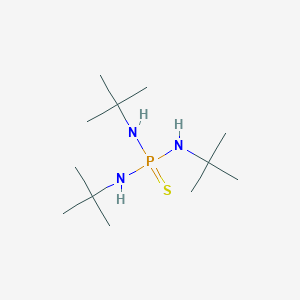
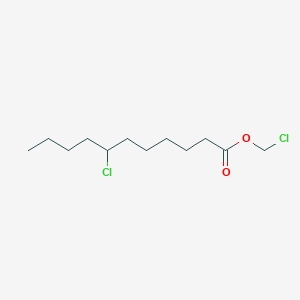

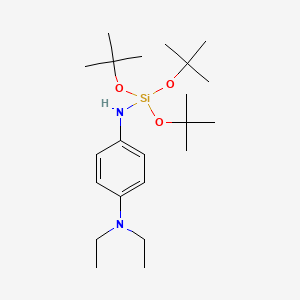

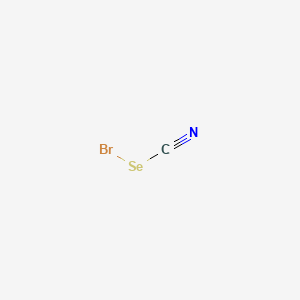
![6-[(2-Hydroxyethyl)(octyl)amino]hexanoic acid](/img/structure/B14419747.png)
